4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S3/c1-28(15-17-7-3-2-4-8-17)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-5-6-10-21(20)32-16-22(23)33-25/h2-14H,15-16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUPXNFRNQGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiochromeno-thiazole core, followed by the introduction of the benzyl and methylsulfamoyl groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and methylamine, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiochromeno-thiazole ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions may occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while thiochromeno-thiazoles may interact with various cellular pathways. The molecular targets could include enzymes, receptors, or DNA, leading to effects such as inhibition of cell growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Gaps
Hypothesized Pharmacological Profile
- Multitarget Potential: The thiochromeno-thiazol scaffold may interact with neurodegenerative disease targets (e.g., BACE1, kinases) .
- ADME Properties : The benzyl-methyl sulfamoyl group could improve blood-brain barrier penetration compared to simpler sulfonamides .
Biologische Aktivität
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer cell proliferation and potential anti-inflammatory effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and thiochromene compounds exhibit significant anticancer properties. For instance, 4-fluorobenzylthiazolyl derivatives showed 64-71% inhibition in cell proliferation at a concentration of 50 µM against various cancer cell lines, including BT-20 and CCR5 cells .
In Vitro Studies
In engineered Src-driven cell growth assays, compounds similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide were evaluated for Src kinase inhibitory activity. The most potent analogs exhibited GI50 values ranging from 1.34 µM to 2.51 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells .
Table 1: Inhibitory Activity of Thiazole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 8a | NIH3T3/c-Src527F | 1.34 |
| 8b | NIH3T3/c-Src527F | 1.49 |
| 8c | SYF/c-Src527F | 2.30 |
| 8d | SYF/c-Src527F | 2.51 |
The mechanism by which 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide exerts its effects may involve the modulation of cellular signaling pathways related to cell proliferation and apoptosis. The presence of the thiazole moiety is critical for enhancing the anticancer activity by potentially inhibiting key kinases involved in tumor growth .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications to the benzyl group significantly affect the biological activity of the compound. For example:
- Substituents at position 4 of the benzyl ring enhance anticancer activity.
- The introduction of electronegative groups (e.g., fluorine) tends to improve potency, while bulky groups may reduce efficacy .
Case Studies
In one notable case study involving thiazole derivatives, compounds were tested against drug-susceptible strains of Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL . This suggests that similar derivatives could also be explored for antimicrobial properties.
Q & A
Q. What are the established synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with carbonyl-containing reagents under reflux conditions (e.g., ethanol or methanol as solvents) .
- Sulfamoylation : Introducing the N-benzyl-N-methylsulfamoyl group via coupling with sulfamoyl chlorides in the presence of bases like triethylamine .
- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the benzamide moiety to the thiochromenothiazole core . Key intermediates should be purified via column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfamoyl groups via coupling patterns) .
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final benzamide coupling step?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
- Catalyst use : Employ Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings when aryl halides are intermediates .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch reproducibility : Ensure consistent synthesis protocols (e.g., strict anhydrous conditions for sulfamoylation) .
- Assay standardization : Validate cell lines via STR profiling and use internal controls (e.g., doxorubicin for cytotoxicity assays) .
- Metabolite profiling : Perform LC-MS to rule out degradation products interfering with activity measurements .
Q. Which computational tools are suitable for studying this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Train models with RDKit descriptors to correlate structural features (e.g., sulfamoyl group electronegativity) with activity .
Q. How can crystallographic data improve structural characterization?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELXL .
- Twinning analysis : Use PLATON to detect and refine twinned crystals, particularly for thiochromenothiazole derivatives .
- Hirshfeld surface analysis : CrystalExplorer to map intermolecular interactions (e.g., π-π stacking of benzamide groups) .
Methodological Considerations
Q. What analytical techniques are critical for detecting synthetic byproducts?
- High-resolution mass spectrometry (HRMS) : Identify impurities with mass accuracy <5 ppm .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures .
- DSC/TGA : Monitor thermal stability during scale-up to prevent decomposition .
Q. How should researchers design dose-response studies for in vivo models?
- Dose range : Start with 10–100 mg/kg (oral or intraperitoneal) based on in vitro IC50 values .
- Pharmacokinetics : Measure plasma concentration via LC-MS/MS at 0, 1, 4, 8, 24-hour intervals .
- Toxicity endpoints : Monitor liver/kidney function (ALT, BUN) and histopathology .
Data Analysis and Reporting
Q. What statistical methods validate biological assay results?
- Dose-response curves : Fit data to a four-parameter logistic model using GraphPad Prism (R² ≥ 0.95) .
- ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons (p < 0.05) .
- Principal component analysis (PCA) : Use R or Python to cluster activity profiles across cell lines .
Q. How to address solubility challenges in formulation studies?
- Co-solvents : Test PEG-400 or cyclodextrin-based systems to enhance aqueous solubility .
- Amorphous solid dispersion : Spray-dry with HPMCAS to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
